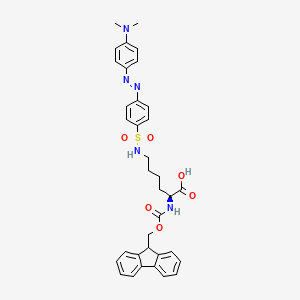

Fmoc-Lys(Dabsyl)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Lys(Dabsyl)-OH: is a compound used in peptide synthesis, particularly in the field of fluorescence resonance energy transfer (FRET) assays. The compound consists of a lysine residue protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a dabsyl group at the side chain. The Fmoc group is a common protecting group in peptide synthesis, while the dabsyl group acts as a quencher in FRET assays .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dabsyl)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the lysine residue to a resin. The Fmoc group is then introduced to protect the N-terminus of the lysine. The dabsyl group is attached to the side chain of the lysine through a coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield .

化学反应分析

Types of Reactions: Fmoc-Lys(Dabsyl)-OH undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Introduction of the dabsyl group to the lysine side chain.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: Carbodiimide-based coupling reagents such as HBTU or DIC.

Substitution: Dabsyl chloride in the presence of a base.

Major Products Formed:

Deprotected Lysine: Lysine with the Fmoc group removed.

Peptide Chains: Extended peptide chains formed through coupling reactions.

Dabsylated Lysine: Lysine with the dabsyl group attached.

科学研究应用

Synthesis Techniques

The synthesis of Fmoc-Lys(Dabsyl)-OH typically involves solid-phase peptide synthesis (SPPS), where the Fmoc group protects the amino group of lysine during the coupling process. The Dabsyl group acts as a fluorophore and quencher, making it suitable for fluorescence resonance energy transfer (FRET) applications.

Fluorescence Resonance Energy Transfer (FRET)

This compound is utilized in FRET-based assays to study protein interactions and enzymatic activities. The Dabsyl moiety can quench the fluorescence of nearby fluorophores, allowing researchers to monitor conformational changes in proteins or peptides.

Peptide Synthesis

This compound is integral in synthesizing complex peptides and proteins. The Fmoc protecting group allows for selective deprotection and subsequent coupling with other amino acids, enabling the construction of diverse peptide sequences.

Cancer Research

This compound has been employed in developing dual-functional probes for cancer imaging. For instance, it can be incorporated into peptides designed to target specific cancer biomarkers, facilitating imaging and therapeutic applications.

Drug Development

The compound plays a role in drug development by serving as a building block for creating peptide-based therapeutics. Its unique properties enhance the solubility and stability of peptides, which is crucial for their efficacy in biological systems.

Case Study 1: FRET Peptide Substrates

A study demonstrated the successful incorporation of this compound into triple-helical peptide substrates for protease activity assays. The resulting substrates exhibited enhanced sensitivity compared to traditional methods, enabling more accurate measurements of protease activity in biological samples .

Case Study 2: Cancer Imaging Probes

In another research project, this compound was used to synthesize a dual-functional probe for folic acid-targeted cancer imaging. The probe showed promising results in selectively targeting cancer cells while minimizing off-target effects, highlighting its potential for clinical applications .

作用机制

Mechanism: The mechanism of action of Fmoc-Lys(Dabsyl)-OH in FRET assays involves the quenching of fluorescence by the dabsyl group. When the peptide substrate is cleaved by a protease, the quencher is separated from the fluorophore, resulting in an increase in fluorescence intensity .

Molecular Targets and Pathways: The primary molecular targets of this compound are proteases. The compound is designed to be cleaved by specific proteases, allowing for the study of protease activity and inhibition .

相似化合物的比较

Fmoc-Lys(5-Fam)-OH: A similar compound where the dabsyl group is replaced by 5-carboxyfluorescein (5-Fam), a fluorophore used in FRET assays.

Fmoc-Lys(Mca)-OH: Another similar compound with (7-methoxycoumarin-4-yl)-acetyl (Mca) as the fluorophore.

Uniqueness: Fmoc-Lys(Dabsyl)-OH is unique due to its use of the dabsyl group as a quencher, which provides high sensitivity and specificity in FRET assays. The combination of the Fmoc protecting group and the dabsyl quencher makes it a valuable tool in peptide synthesis and enzymatic studies .

生物活性

Fmoc-Lys(Dabcyl)-OH, a derivative of lysine, incorporates a Dabcyl fluorophore, making it a valuable compound in biochemical research. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(4-(dimethylamino)phenyl)butyric acid

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

The structure features the Fmoc protecting group, which is crucial for solid-phase peptide synthesis (SPPS), and the Dabcyl moiety, which serves as a fluorescence quencher. This unique configuration allows for real-time monitoring of molecular interactions through fluorescence resonance energy transfer (FRET) techniques.

Biological Activity

Fmoc-Lys(Dabcyl)-OH is primarily used in studies involving protein-protein interactions and enzyme activity assays. Its biological activity can be attributed to the following properties:

- Fluorescence Quenching : The Dabcyl group effectively quenches fluorescence emitted from nearby fluorophores, enabling sensitive detection of molecular interactions.

- Peptide Synthesis : It can be incorporated into peptides at specific positions, facilitating the study of dynamic processes in biological systems.

Synthesis Methods

The synthesis of Fmoc-Lys(Dabcyl)-OH typically involves several steps:

- Protection of Lysine : The lysine amino group is protected using the Fmoc group.

- Coupling with Dabcyl Chloride : The protected lysine is then reacted with Dabcyl chloride to form the final product.

- Purification : The compound is purified using techniques such as high-performance liquid chromatography (HPLC).

Applications

Fmoc-Lys(Dabcyl)-OH has several significant applications in biological research:

- Fluorescence-Based Assays : Utilized in enzyme assays where the interaction of peptides with proteases can be monitored through changes in fluorescence.

- FRET Studies : Commonly employed in FRET pairs with other fluorophores (e.g., EDANS) to study conformational changes in proteins or peptides.

- Real-Time Monitoring : Enables researchers to observe interactions and reactions as they occur, providing insights into kinetics and mechanisms.

Case Studies and Research Findings

Several studies highlight the effectiveness of Fmoc-Lys(Dabcyl)-OH in various applications:

- FRET Peptide Substrates :

- Cancer Imaging Probes :

- Self-Assembly Studies :

Summary Table of Comparisons

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Fmoc-Lys(Dabcyl)-OH | Contains Dabcyl fluorophore | Used primarily for fluorescence applications |

| Fmoc-Lys(EDANS)-OH | Contains EDANS fluorophore | Commonly used for FRET studies |

| Fmoc-Lys(Biotin)-OH | Incorporates biotin | Facilitates peptide detection via avidin binding |

属性

IUPAC Name |

(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N5O6S/c1-40(2)26-18-14-24(15-19-26)38-39-25-16-20-27(21-17-25)47(44,45)36-22-8-7-13-33(34(41)42)37-35(43)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33,36H,7-8,13,22-23H2,1-2H3,(H,37,43)(H,41,42)/t33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOXHLQIVBKYKV-XIFFEERXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。